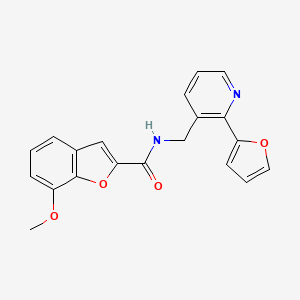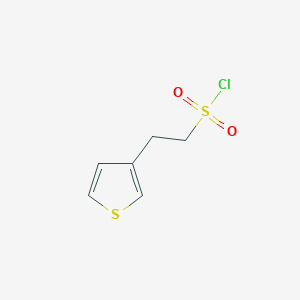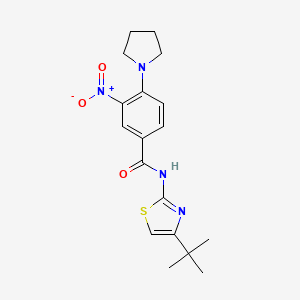
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide, also known as TBN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. TBN-1 is a small molecule that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific targets in the body. In
Wissenschaftliche Forschungsanwendungen
Radical Dimerization and Synthesis Methods
- A study by Chauhan et al. (2018) describes the use of tert-butyl nitrite for the radical dimerization of primary thioamides into 1,2,4-thiadiazoles. This method, which operates smoothly at room temperature, offers a simple and efficient approach for the synthesis of structurally complex compounds, potentially including derivatives of the compound (Chauhan et al., 2018).
Polyamide Synthesis and Properties
- The synthesis and properties of polyamides derived from tert-butyl-containing compounds, similar to the compound of interest, were explored by Hsiao et al. (2000). They reported the preparation of polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting their solubility, thermal stability, and potential for creating flexible, transparent films (Hsiao, Yang, & Chen, 2000).
Radiosynthesis and Medical Imaging
- Hashimoto et al. (2014) discussed the radiosynthesis and application of a PET probe for imaging tau pathology in the human brain. They utilized a similar tert-butyl-based compound, underscoring its role in developing clinically useful imaging agents for neurological research (Hashimoto et al., 2014).
Crystal Structure and Spectroscopic Properties
- Gholivand et al. (2009) synthesized a new compound involving tert-butyl groups, similar to the compound of interest. They characterized its structure and conformational properties using X-ray diffraction and spectroscopic techniques. Such studies are crucial for understanding the material properties and potential applications of new compounds (Gholivand et al., 2009).
Discovery and Evaluation of Analogous Compounds
- Borzilleri et al. (2006) discovered and evaluated similar benzamide compounds for their potential as inhibitors of vascular endothelial growth factor receptor-2. Such research has implications in the development of new drugs for cancer and other diseases (Borzilleri et al., 2006).
Anticancer and Antimicrobial Metallopharmaceutical Agents
- Ray et al. (2007) conducted comprehensive studies on Pd, Au, and Ag complexes of benzyl-tert-butylimidazol-2-ylidene, indicating potential in the field of medicinal chemistry. Their findings highlight the importance of heterocyclic compounds, like the one , in developing new therapeutic agents (Ray et al., 2007).
Synthesis and Antimicrobial Activity
- Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating antipyrine moiety, which is relevant to understanding the broader applications of similar compounds in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2,3)15-11-26-17(19-15)20-16(23)12-6-7-13(14(10-12)22(24)25)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSMEXXTAVOUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)
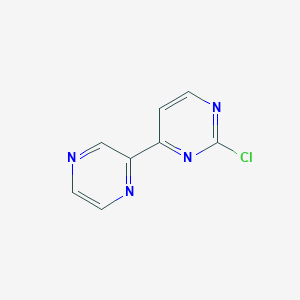
![2-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2757069.png)
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)
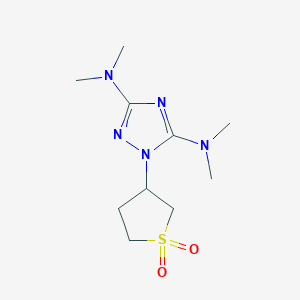

![N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757078.png)

